Tiotropium-d3 Bromide

Beschreibung

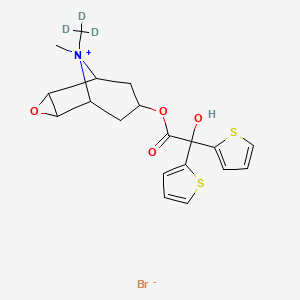

Structure

3D Structure of Parent

Eigenschaften

IUPAC Name |

[9-methyl-9-(trideuteriomethyl)-3-oxa-9-azoniatricyclo[3.3.1.02,4]nonan-7-yl] 2-hydroxy-2,2-dithiophen-2-ylacetate;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22NO4S2.BrH/c1-20(2)12-9-11(10-13(20)17-16(12)24-17)23-18(21)19(22,14-5-3-7-25-14)15-6-4-8-26-15;/h3-8,11-13,16-17,22H,9-10H2,1-2H3;1H/q+1;/p-1/i1D3; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQHNAVOVODVIMG-NIIDSAIPSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+]1(C2CC(CC1C3C2O3)OC(=O)C(C4=CC=CS4)(C5=CC=CS5)O)C.[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])[N+]1(C2CC(CC1C3C2O3)OC(=O)C(C4=CC=CS4)(C5=CC=CS5)O)C.[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22BrNO4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

475.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties and Analytical Applications of Tiotropium-d3 Bromide

Executive Summary

Tiotropium-d3 Bromide is the deuterated analogue of Tiotropium Bromide, a potent, long-acting muscarinic antagonist used clinically as a bronchodilator for managing chronic obstructive pulmonary disease (COPD) and asthma.[1][2] The strategic incorporation of three deuterium atoms into one of the N-methyl groups results in a molecule with a slightly higher mass but nearly identical physicochemical properties to its non-labeled counterpart.[3] This key feature makes this compound an ideal internal standard for quantitative bioanalytical assays, particularly those employing Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[3][4][5] This guide provides a comprehensive examination of its chemical properties, analytical characterization, and a detailed protocol for its application in a validated, high-sensitivity bioanalytical workflow.

Chemical Identity and Molecular Structure

A precise understanding of the molecular identity is foundational for any analytical work. This compound is a quaternary ammonium compound characterized by a complex tricyclic ether system linked via an ester to a di-(2-thienyl)glycolic acid moiety.

-

Systematic IUPAC Name: (1α,2β,4β,5α,7β)-7-[(2-hydroxy-2,2-di-2-thienylacetyl)oxy]-9-methyl-9-(methyl-d3)-3-oxa-9-azoniatricyclo[3.3.1.02,4]nonane, monobromide.[4][5]

Caption: Molecular structure of this compound.

Physicochemical Properties

The physical and chemical characteristics of this compound dictate its handling, storage, and application in analytical methods. These properties are summarized below.

| Property | Value / Description | Significance in Research & Development |

| Appearance | White to Off-White or Yellowish-White Solid/Crystalline Powder.[8][9] | Provides a first-pass quality check. Color deviation may indicate impurities or degradation. |

| Molecular Weight | 475.43 g/mol .[6][7] | Essential for preparing solutions of known concentration and for mass spectrometry calibration. |

| Melting Point | >184°C with decomposition.[10] The non-deuterated form melts with decomposition between 225°C and 235°C. | High melting point is typical for a salt. Decomposition suggests thermal lability. |

| Solubility | Slightly soluble in Methanol; Soluble in DMSO; Sparingly soluble in water.[4][11] | Critical for selecting appropriate solvents for stock solutions, mobile phases in HPLC, and extraction. |

| Stability | Stable for ≥ 4 years when stored at -20°C.[4] Hygroscopic.[8] | Dictates required storage conditions to ensure long-term integrity of the reference standard. |

| Purity | Typically ≥99% deuterated forms (d1-d3).[4] HPLC purity often ≥99.9%.[9] | High isotopic and chemical purity is mandatory for its role as an accurate internal standard. |

Analytical Characterization & Core Application

The primary utility of this compound is as an internal standard (IS) for the quantification of Tiotropium.[3][4][5] Its efficacy hinges on having physicochemical properties that are virtually identical to the analyte, while being distinguishable by mass.

The Rationale for a Deuterated Internal Standard

In quantitative analysis, particularly within complex biological matrices like plasma or urine, an IS is added at a known concentration to every sample, calibrator, and quality control sample. The IS corrects for variability during sample processing (e.g., extraction, evaporation) and instrumental analysis (e.g., injection volume, ionization suppression/enhancement).

Why this compound is the Gold Standard:

-

Co-elution: It has the same chromatographic retention time as Tiotropium, meaning it experiences the same matrix effects at the same time.

-

Similar Ionization Efficiency: It ionizes in the mass spectrometer source with the same efficiency as Tiotropium.

-

Mass Differentiation: The +3 Da mass difference allows the mass spectrometer to detect and quantify both the analyte and the IS simultaneously and without interference.

This self-validating system ensures that any loss of analyte during sample preparation is mirrored by a proportional loss of the IS, leading to a consistent analyte/IS peak area ratio and, consequently, highly accurate and precise quantification.

Instrumental Analysis

-

Mass Spectrometry (MS): LC-MS/MS is the definitive technique for using this compound.[12] In positive electrospray ionization (ESI) mode, the molecule will be detected as its parent ion. Fragmentation via collision-induced dissociation (CID) will produce specific product ions for Multiple Reaction Monitoring (MRM) transitions, ensuring high selectivity.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: While detailed spectra are not provided in the search results, ¹H NMR would confirm the overall structure, while the integration of the N-methyl signal would be slightly reduced relative to other protons due to the deuterium substitution. ²H NMR would show a signal corresponding to the deuterated methyl group.

-

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC methods are commonly used for the separation of Tiotropium from potential impurities and matrix components.[13][14] A typical method might use a C8 or C18 column with a mobile phase consisting of an acidic buffer and an organic modifier like acetonitrile or methanol.[12][13]

Experimental Protocol: Quantification of Tiotropium in Human Plasma

This section details a representative workflow for a validated bioanalytical LC-MS/MS assay using this compound.

Materials & Reagents

-

Tiotropium Bromide reference standard

-

This compound internal standard

-

Control Human Plasma (K₂EDTA)

-

Methanol (HPLC Grade)

-

Acetonitrile (HPLC Grade)

-

Formic Acid (LC-MS Grade)

-

Water (Ultrapure, 18.2 MΩ·cm)

-

Solid Phase Extraction (SPE) Cartridges

Solution Preparation

-

Primary Stock Solutions (1 mg/mL): Accurately weigh ~1 mg of Tiotropium Bromide and this compound and dissolve in separate 1 mL volumetric flasks with methanol.

-

Spiking Solutions: Prepare serial dilutions from the primary stocks using a 50:50 acetonitrile:water mixture to create working solutions for calibrators and quality controls.

-

Internal Standard Working Solution (e.g., 50 ng/mL): Dilute the this compound primary stock to the desired concentration. This concentration is optimized during method development to yield a robust signal without causing detector saturation.

Sample Preparation: Solid Phase Extraction (SPE)

-

Aliquot: To 450 µL of human plasma in a 2 mL microcentrifuge tube, add 50 µL of the Internal Standard Working Solution.[12] Vortex briefly.

-

Pre-treatment: Add 400 µL of an appropriate buffer (e.g., phosphate buffer) to the plasma.[12]

-

SPE Cartridge Conditioning: Condition the SPE cartridges sequentially with 1 mL of methanol followed by 1 mL of water.

-

Load: Load the pre-treated plasma sample onto the conditioned SPE cartridge.

-

Wash: Wash the cartridge with 1 mL of a weak organic solvent (e.g., 5% methanol in water) to remove polar interferences.

-

Elute: Elute the analyte and internal standard with 1 mL of an appropriate elution solvent (e.g., methanol with 0.1% formic acid).

-

Evaporate & Reconstitute: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.

LC-MS/MS Conditions

-

Instrument: Triple Quadrupole Mass Spectrometer (e.g., Shimadzu LCMS-8060).[12]

-

Column: C18 or C8 analytical column (e.g., Kromacil C8, 150mm × 4.6 mm, 5 µm).[13]

-

Mobile Phase A: 0.1% Formic Acid in Water.[12]

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.[12]

-

Flow Rate: 0.2 - 1.2 mL/min (gradient or isocratic elution).[12][13]

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

MRM Transitions:

-

Tiotropium: Q1 mass → Q3 mass (e.g., 392.1 → 171.1)

-

Tiotropium-d3: Q1 mass → Q3 mass (e.g., 395.1 → 171.1) (Note: Specific mass transitions must be optimized empirically on the instrument.)

-

Caption: Workflow for bioanalytical quantification using an internal standard.

Stability, Storage, and Handling

Storage and Stability

Proper storage is paramount to maintain the integrity of this critical reference material.

-

Recommended Storage: Store at -20°C in a tightly sealed container, protected from light and moisture.[4][8]

-

Long-term Stability: The compound is stable for at least four years under these conditions.[4]

-

Chemical Stability: this compound is stable under recommended storage conditions.[11] Avoid contact with strong oxidizing agents.[11] Hazardous decomposition products under fire conditions include carbon oxides, nitrogen oxides, sulfur oxides, and toxic bromides.[11]

Safety and Handling

While comprehensive toxicological data for the deuterated form is not available, it should be handled with the same precautions as its non-labeled analogue.

-

Potential Health Effects: May be harmful if inhaled, ingested, or absorbed through the skin. May cause irritation to the skin, eyes, and respiratory tract.[11]

-

Personal Protective Equipment (PPE): Use appropriate PPE, including safety glasses, gloves, and a lab coat. In case of insufficient ventilation or when handling powder, wear suitable respiratory equipment.[11]

-

Handling: Avoid formation of dust and aerosols. Use in a well-ventilated area, preferably a fume hood.[11]

Conclusion

This compound is an indispensable tool in modern pharmaceutical analysis. Its chemical properties, being nearly identical to the active pharmaceutical ingredient Tiotropium, make it the quintessential internal standard for correcting analytical variability. The strategic incorporation of a stable isotopic label provides the necessary mass shift for selective detection by mass spectrometry without altering its chemical behavior. A thorough understanding of its physicochemical properties, coupled with validated analytical protocols, enables researchers to achieve the high levels of accuracy, precision, and reliability required for pharmacokinetic studies, drug metabolism research, and regulatory submissions.

References

-

This compound - ARTIS STANDARDS. [Link]

-

CAS No : 1127226-56-5| Chemical Name : this compound | Pharmaffiliates. [Link]

-

Attachment: Product Information: Tiotropium bromide. [Link]

-

Rp-HPLC Method Development and Validation for The Quantification of Tiotropium Bromide and Formoterol Fumarate Dihydrate Rotacap. [Link]

-

Determination of tiotropium bromide and its related substances by HPLC - Semantic Scholar. [Link]

-

Tiotropium bromide - Wikipedia. [Link]

-

Tiotropium - PubChem - NIH. [Link]

Sources

- 1. Tiotropium bromide - Wikipedia [en.wikipedia.org]

- 2. Tiotropium - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. caymanchem.com [caymanchem.com]

- 5. Tiotropium-d3 (bromide) | CAS 1127226-56-5 | Cayman Chemical | Biomol.com [biomol.com]

- 6. scbt.com [scbt.com]

- 7. This compound [artis-standards.com]

- 8. guidechem.com [guidechem.com]

- 9. esschemco.com [esschemco.com]

- 10. labsolu.ca [labsolu.ca]

- 11. esschemco.com [esschemco.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. africanjournalofbiomedicalresearch.com [africanjournalofbiomedicalresearch.com]

- 14. Determination of tiotropium bromide and its related substances by HPLC | Semantic Scholar [semanticscholar.org]

Tiotropium-d3 Bromide: A Technical Deep Dive into its Mechanism as a Long-Acting Muscarinic Antagonist

This guide provides an in-depth technical exploration of the mechanism of action of Tiotropium-d3 Bromide, a deuterated analogue of Tiotropium Bromide, a cornerstone therapy in the management of chronic obstructive pulmonary disease (COPD) and asthma.[1][2] We will dissect its molecular interactions, receptor kinetics, and the downstream signaling pathways it modulates, providing a comprehensive resource for researchers, scientists, and drug development professionals.

The Cholinergic System in Airway Pathophysiology: The Rationale for Muscarinic Antagonism

The parasympathetic nervous system plays a pivotal role in regulating airway smooth muscle tone and mucus secretion through the release of the neurotransmitter acetylcholine (ACh).[3][4] In inflammatory airway diseases like COPD and asthma, increased vagal tone leads to exaggerated ACh release and heightened sensitivity of the airways.[3] ACh acts on muscarinic receptors, primarily the M1, M2, and M3 subtypes, which are expressed on various cells in the lungs, including smooth muscle cells, submucosal glands, and inflammatory cells.[5][6]

-

M3 Receptors: Located on airway smooth muscle cells and submucosal glands, activation of M3 receptors by ACh is the primary driver of bronchoconstriction and mucus secretion.[1][2][7]

-

M2 Receptors: These autoreceptors are found on presynaptic parasympathetic nerve endings and function to inhibit further ACh release, acting as a negative feedback mechanism.[7][8]

-

M1 Receptors: Found in parasympathetic ganglia, these receptors facilitate neurotransmission.[8]

The therapeutic strategy behind muscarinic antagonists like tiotropium is to competitively block the action of ACh, particularly at the M3 receptors, thereby inducing bronchodilation and reducing mucus production.[2][9]

Tiotropium Bromide: Unraveling the Mechanism of a Long-Acting Muscarinic Antagonist (LAMA)

Tiotropium bromide is a quaternary ammonium compound that acts as a potent and long-acting muscarinic antagonist (LAMA).[1][10][11] Its efficacy stems from its unique receptor binding kinetics and selectivity.

Receptor Binding Profile and Kinetic Selectivity

While tiotropium exhibits a similar high affinity for all five muscarinic receptor subtypes (M1-M5) in vitro, its clinical effectiveness and prolonged duration of action are attributed to its kinetic selectivity.[7][8] Tiotropium dissociates very slowly from M1 and M3 receptors, leading to a sustained blockade of their function.[8][10] In contrast, it dissociates more rapidly from M2 receptors.[8][10]

This "kinetic selectivity" is crucial. A sustained blockade of the presynaptic M2 autoreceptors would be counterproductive, as it would lead to increased ACh release and potentially offset the beneficial effects of M3 receptor antagonism. Tiotropium's faster dissociation from M2 receptors helps to preserve this important negative feedback loop.[2]

The remarkably long duration of action, allowing for once-daily dosing, is a direct consequence of its extremely slow dissociation from the M3 receptor, with a half-life of over 24 hours.[2][12][13] This prolonged receptor occupancy ensures sustained bronchodilation.[9][14][15] Molecular studies suggest this slow dissociation is due to specific interactions within the M3 receptor binding site, including a "snap-lock" mechanism involving an asparagine residue (N508).[12][16] Furthermore, recent evidence suggests a second, allosteric binding site for tiotropium on the M3 receptor, which may contribute to its insurmountable antagonism and prevent acetylcholine from accessing the primary binding site.[13]

Downstream Signaling Pathways

By antagonizing the M3 receptor, tiotropium effectively inhibits the downstream signaling cascade initiated by acetylcholine. M3 receptors are Gq-protein coupled receptors.[4] Their activation leads to the stimulation of phospholipase C (PLC), which in turn generates inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), leading to smooth muscle contraction. Tiotropium's blockade of the M3 receptor prevents this cascade, resulting in smooth muscle relaxation and bronchodilation.

The Role of Deuteration: this compound

This compound is a stable isotope-labeled version of Tiotropium Bromide, where three hydrogen atoms on one of the methyl groups have been replaced with deuterium.[17] In pharmacology, deuteration is a strategy that can potentially alter the pharmacokinetic profile of a drug.[][19] The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, which can make the molecule more resistant to metabolic breakdown, a phenomenon known as the kinetic isotope effect.[] This can lead to a longer half-life and altered metabolic pathways.[20][21]

While this compound is primarily used as an internal standard for the quantification of tiotropium in mass spectrometry-based assays, the principles of deuteration suggest potential, though not yet clinically explored, modifications to its pharmacokinetic profile.[17][22] It is important to note that the fundamental mechanism of action as a muscarinic antagonist remains unchanged, as the deuteration does not alter the molecule's ability to bind to the muscarinic receptors.[]

Experimental Protocols for Characterizing this compound's Muscarinic Antagonist Activity

A robust characterization of a muscarinic antagonist like this compound involves a combination of in vitro and in vivo assays.

In Vitro Characterization

Radioligand binding assays are fundamental for determining the affinity of a compound for its receptor.[23]

Objective: To determine the equilibrium dissociation constant (Ki) of this compound for the M1, M2, and M3 muscarinic receptor subtypes.

Methodology:

-

Membrane Preparation: Prepare cell membranes from cell lines expressing high levels of the desired human muscarinic receptor subtype (e.g., CHO or HEK293 cells).[24]

-

Radioligand: Use a high-affinity muscarinic antagonist radioligand, such as [3H]-N-methylscopolamine ([3H]-NMS).[25][26]

-

Competition Binding Assay:

-

Incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of unlabeled this compound.

-

Allow the reaction to reach equilibrium.

-

Separate the bound and free radioligand by rapid filtration.

-

Quantify the radioactivity of the bound ligand using liquid scintillation counting.

-

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the this compound concentration. The IC50 (the concentration of this compound that inhibits 50% of the specific radioligand binding) is determined by non-linear regression. The Ki is then calculated using the Cheng-Prusoff equation.

| Receptor Subtype | Radioligand | Cell Line | Expected Outcome |

| M1 | [3H]-NMS | CHO-hM1 | Determination of Ki for M1 |

| M2 | [3H]-NMS | CHO-hM2 | Determination of Ki for M2 |

| M3 | [3H]-NMS | CHO-hM3 | Determination of Ki for M3 |

Functional assays measure the ability of an antagonist to inhibit the cellular response to an agonist.

Objective: To determine the functional potency (IC50) of this compound in blocking agonist-induced responses mediated by M3 and M2 receptors.

A. M3 Receptor Functional Assay (Calcium Flux): [27][28]

-

Cell Culture: Use a cell line stably expressing the human M3 receptor (e.g., HEK293-hM3).

-

Calcium Indicator Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Antagonist Incubation: Pre-incubate the cells with varying concentrations of this compound.

-

Agonist Stimulation: Add a known muscarinic agonist (e.g., carbachol or acetylcholine) at a concentration that elicits a submaximal response (EC80).

-

Signal Detection: Measure the change in fluorescence intensity using a fluorescence plate reader.

-

Data Analysis: Plot the inhibition of the agonist-induced calcium response against the this compound concentration to determine the IC50.

B. M2 Receptor Functional Assay (cAMP Inhibition): [24][27]

-

Cell Culture: Use a cell line stably expressing the human M2 receptor (e.g., CHO-hM2).

-

Forskolin Stimulation: Treat the cells with forskolin to stimulate adenylyl cyclase and increase intracellular cAMP levels.

-

Agonist Inhibition: Add a muscarinic agonist to inhibit the forskolin-stimulated cAMP production.

-

Antagonist Treatment: In parallel experiments, pre-incubate the cells with varying concentrations of this compound before adding the agonist.

-

cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels using a commercially available ELISA or HTRF assay kit.

-

Data Analysis: Determine the ability of this compound to reverse the agonist-induced inhibition of cAMP production and calculate the IC50.

Ex Vivo and In Vivo Characterization

Objective: To assess the bronchodilator activity and duration of action of this compound in a more physiologically relevant setting.

Methodology:

-

Tissue Preparation: Isolate tracheal rings from a suitable animal model (e.g., guinea pig or rat).

-

Organ Bath Setup: Mount the tracheal rings in an organ bath containing physiological salt solution, maintained at 37°C and aerated with carbogen.

-

Contraction Induction: Induce a sustained contraction of the tracheal smooth muscle using a muscarinic agonist like methacholine.

-

Antagonist Addition: Add cumulative concentrations of this compound to the organ bath and measure the relaxation of the tracheal rings.

-

Data Analysis: Construct a concentration-response curve to determine the potency of this compound in reversing bronchoconstriction.

Methodology:

-

Animal Model: Use an appropriate animal model of airway hyperreactivity (e.g., ovalbumin-sensitized mice or guinea pigs).

-

Bronchoconstriction Challenge: Induce bronchoconstriction by exposing the animals to an aerosolized bronchoconstrictor agent like methacholine.

-

Drug Administration: Administer this compound via inhalation or intratracheal instillation at various time points before the bronchoconstrictor challenge.

-

Pulmonary Function Measurement: Measure airway resistance and compliance using techniques such as whole-body plethysmography.

-

Data Analysis: Evaluate the ability of this compound to inhibit the methacholine-induced bronchoconstriction and determine its duration of action.

Conclusion

Tiotropium Bromide's mechanism of action as a long-acting muscarinic antagonist is well-established, centered on its kinetic selectivity and prolonged blockade of the M3 receptor. The deuterated analogue, this compound, while primarily an analytical tool, operates through the same fundamental antagonistic mechanism. The comprehensive suite of in vitro and in vivo assays described herein provides a robust framework for the detailed characterization of its pharmacological profile, offering valuable insights for researchers and drug development professionals in the respiratory field.

References

-

Wikipedia. Tiotropium bromide. [Link]

-

Patsnap Synapse. (2024-07-17). What is the mechanism of Tiotropium Bromide? [Link]

-

Gosens, R., et al. (2006). Muscarinic receptor signalling in the pathophysiology of asthma and COPD. Respiratory Research, 7(1), 73. [Link]

-

Tautermann, C. S., et al. (2013). Molecular basis for the long duration of action and kinetic selectivity of tiotropium for the muscarinic M3 receptor. Journal of Medicinal Chemistry, 56(21), 8767-8776. [Link]

-

Dr.Oracle. (2025-04-13). Which muscarinic receptors does Tiotropium (tiotropium bromide) act on to dilate the airway? [Link]

-

Disse, B., et al. (2001). Tiotropium (Spiriva): mechanistical considerations and clinical profile in obstructive lung disease. Pulmonary Pharmacology & Therapeutics, 14(3), 205-217. [Link]

-

Dr.Oracle. (2025-04-13). Which muscarinic receptors does Tiotropium (tiotropium bromide) act on? [Link]

-

Dr.Oracle. (2025-06-21). What is the mechanism of action for Spiriva (tiotropium)? [Link]

-

Cazzola, M., & Donner, C. F. (2000). Tiotropium. StatPearls. [Link]

-

Schellekens, R. C., et al. (2011). Applications of stable isotopes in clinical pharmacology. British Journal of Clinical Pharmacology, 72(6), 879-897. [Link]

-

Tautermann, C. S., et al. (2013). Molecular Basis for the Long Duration of Action and Kinetic Selectivity of Tiotropium for the Muscarinic M3 Receptor. Journal of Medicinal Chemistry. [Link]

-

Conti, M., & Beavo, J. A. (2007). A multiplicity of muscarinic mechanisms: Enough signaling pathways to take your breath away. Proceedings of the National Academy of Sciences, 104(15), 6161-6162. [Link]

-

YouTube. (2024-12-15). Pharmacology of Tiotropium (Spiriva) ; Overview, Mechanism of action, Pharmacokinetics, Uses, Effect. [Link]

-

Kistemaker, L. E., & Gosens, R. (2015). Muscarinic Receptors and Their Antagonists in COPD: Anti-Inflammatory and Antiremodeling Effects. BioMed Research International, 2015, 760240. [Link]

-

YouTube. (2024-12-15). Pharmacology of Tiotropium-Olodaterol (Stiolto) Inhaler; Mechanism of action, Pharmacokinetics. [Link]

-

Kushner, D. J., et al. (1999). Pharmacological uses and perspectives of heavy water and deuterated compounds. Canadian Journal of Physiology and Pharmacology, 77(2), 79-88. [Link]

-

Kistemaker, L. E., et al. (2015). Second M3 muscarinic receptor binding site contributes to bronchoprotection by tiotropium. British Journal of Pharmacology, 172(15), 3848-3858. [Link]

-

PubChem. Tiotropium. [Link]

-

Scott, J. S., & Tice, C. M. (2023). Deuterium in drug discovery: progress, opportunities and challenges. Nature Reviews Drug Discovery, 22(6), 483-502. [Link]

-

O'Donnell, D. E. (2004). The role of tiotropium bromide, a long-acting anticholinergic bronchodilator, in the management of COPD. Current Opinion in Pulmonary Medicine, 10(2), 103-109. [Link]

-

OMICS International. Review Article IN-VIVO AND IN-VITRO SCREENING MODELS OF ASTHMA: AN OVERVIEW. [Link]

-

University of Groningen. Muscarinic receptor signaling in the pathophysiology of asthma and COPD. [Link]

-

Eurisotop. Stable Isotopes in Drug Development. [Link]

-

Dupont, J., et al. (1991). Human M1-, M2- and M3-muscarinic cholinergic receptors: binding characteristics of agonists and antagonists. British Journal of Pharmacology, 104(2), 335-341. [Link]

-

Peters, S. P. (2004). Tiotropium bromide. Expert Opinion on Pharmacotherapy, 5(5), 1147-1157. [Link]

-

Lüllmann, H., et al. (2008). Muscarinic Receptor Antagonists: Effects on Pulmonary Function. Handbook of Experimental Pharmacology, (187), 185-207. [Link]

-

Volpicelli, L. A., & Levey, A. I. (2013). In Vitro Muscarinic Receptor Radioligand-Binding Assays. Current Protocols in Neuroscience, Chapter 6, Unit 6.13. [Link]

-

Tashkin, D. P. (2003). Tiotropium bromide. Chest, 124(1), 23-24. [Link]

-

Addison, K. J., et al. (2017). A Novel in vivo System to Test Bronchodilators. Journal of Infectious and Pulmonary Diseases, 3(1), 120. [Link]

-

Roberts, F. F., et al. (1989). Functional and binding studies with muscarinic M2-subtype selective antagonists. British Journal of Pharmacology, 96(4), 861-868. [Link]

-

Chan, H. K., et al. (2017). In Vitro-In Vivo Correlations Observed With Indacaterol-Based Formulations Delivered with the Breezhaler®. Journal of Aerosol Medicine and Pulmonary Drug Delivery, 30(5), 333-341. [Link]

-

Kruse, A. C., et al. (2012). Structure and Dynamics of the M3 Muscarinic Acetylcholine Receptor. Nature, 482(7386), 552-556. [Link]

-

Ward, R. J., et al. (2007). Ligand-Specific Changes in M3 Muscarinic Acetylcholine Receptor Structure Detected by a Disulfide Scanning Strategy. Biochemistry, 46(13), 3953-3964. [Link]

-

ResearchGate. Comparison of bronchodilators in feline airways: in vitro and in vivo investigations. [Link]

-

Addison, K. J., et al. (2017). A Novel in vivo System to Test Bronchodilators. Journal of Infectious and Pulmonary Diseases, 3(1). [Link]

-

Univerzita Karlova. CHARACTERIZATION OF LIGAND BINDING TO M1 MUSCARINIC ACETYLCHOLINE RECEPTOR USING FLUORESCENCE ANISOTROPY METHOD. [Link]

-

ResearchGate. Comparison of intracellular calcium assays for the endogenous muscarinic receptor expressed in 293-F cells. [Link]

-

Jakubík, J., et al. (2014). Novel long-acting antagonists of muscarinic ACh receptors. British Journal of Pharmacology, 171(5), 1215-1227. [Link]

-

Liu, K., et al. (2007). A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists. Journal of Biomolecular Screening, 12(1), 34-41. [Link]

-

Fryer, A. D., & Jacoby, D. B. (2005). Muscarinic receptor antagonists, from folklore to pharmacology; finding drugs that actually work in asthma and COPD. British Journal of Pharmacology, 145(5), 551-560. [Link]

-

Wikipedia. Muscarinic antagonist. [Link]

Sources

- 1. Tiotropium bromide - Wikipedia [en.wikipedia.org]

- 2. What is the mechanism of Tiotropium Bromide? [synapse.patsnap.com]

- 3. Muscarinic receptor signaling in the pathophysiology of asthma and COPD - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pnas.org [pnas.org]

- 5. Muscarinic Receptors and Their Antagonists in COPD: Anti-Inflammatory and Antiremodeling Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Muscarinic Receptor Antagonists: Effects on Pulmonary Function - PMC [pmc.ncbi.nlm.nih.gov]

- 7. droracle.ai [droracle.ai]

- 8. droracle.ai [droracle.ai]

- 9. droracle.ai [droracle.ai]

- 10. Tiotropium (Spiriva): mechanistical considerations and clinical profile in obstructive lung disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Tiotropium - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. Molecular basis for the long duration of action and kinetic selectivity of tiotropium for the muscarinic M3 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Second M3 muscarinic receptor binding site contributes to bronchoprotection by tiotropium - PMC [pmc.ncbi.nlm.nih.gov]

- 14. The role of tiotropium bromide, a long-acting anticholinergic bronchodilator, in the management of COPD - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Tiotropium bromide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

- 17. caymanchem.com [caymanchem.com]

- 19. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Pharmacological uses and perspectives of heavy water and deuterated compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. eurisotop.com [eurisotop.com]

- 22. Applications of stable isotopes in clinical pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 23. In vitro muscarinic receptor radioligand-binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. pdf.benchchem.com [pdf.benchchem.com]

- 25. Structure and Dynamics of the M3 Muscarinic Acetylcholine Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 26. pubs.acs.org [pubs.acs.org]

- 27. Hi-Affi™ In Vitro Cell based Muscarinic Receptor Functional Assay Service - Creative Biolabs [creative-biolabs.com]

- 28. researchgate.net [researchgate.net]

Introduction: The Quintessential Role of Isotopic Labeling in Pharmaceutical Analysis

An In-depth Technical Guide to the Synthesis and Characterization of Tiotropium-d3 Bromide

Tiotropium Bromide is a potent, long-acting muscarinic antagonist that has become a cornerstone in the management of chronic obstructive pulmonary disease (COPD).[1][2] As a quaternary ammonium compound, it provides significant, long-lasting bronchodilation, primarily through its action on M3 muscarinic receptors in the airways.[3][4] In the landscape of drug development and clinical pharmacokinetics, the precise quantification of such potent molecules in biological matrices is paramount for establishing safety, efficacy, and dosage regimens.[5]

This guide delves into the synthesis and characterization of this compound, the deuterium-labeled analog of Tiotropium. The incorporation of stable isotopes, such as deuterium (²H or D), into a drug molecule creates an ideal internal standard for quantitative analysis by mass spectrometry.[6] this compound is intended for use as an internal standard for the quantification of Tiotropium by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).[3] These isotopically labeled standards are indispensable tools, as they share nearly identical physicochemical properties with the unlabeled analyte, ensuring they behave similarly during sample extraction, chromatography, and ionization, thereby correcting for matrix effects and variability.[1][7] This document provides a comprehensive framework for researchers and drug development professionals, detailing the synthetic strategy, step-by-step protocols, and rigorous analytical characterization required to produce and validate this critical analytical reagent.

Section 1: The Synthetic Pathway: A Strategic Approach to Deuterium Labeling

The synthesis of this compound is strategically designed to introduce the deuterium label in the final step of the reaction sequence. This approach is economically and synthetically efficient, as it avoids carrying the expensive isotopic label through a multi-step process. The core strategy involves the synthesis of the non-labeled tertiary amine precursor, followed by a quaternization reaction using a deuterated methylating agent.

The overall synthesis is adapted from established methods for producing Tiotropium Bromide.[8][9][10] The key transformation is the N-alkylation of the scopine ester precursor with methyl-d3 bromide to form the quaternary ammonium salt, this compound.

Caption: Synthetic route for this compound.

1.1: Experimental Protocol: Synthesis of this compound

This protocol details the final quaternization step. The synthesis of the scopine ester precursor from scopine and di-(2-thienyl)glycolic acid can be achieved through various patented methods, often involving coupling agents like N,N'-dicyclohexylcarbodiimide (DCC).[8]

Materials:

-

Scopine di-(2-thienyl)glycolate (N-demethyl-tiotropium precursor)

-

Methyl-d3 Bromide (CD₃Br)

-

Acetonitrile (CH₃CN), anhydrous

-

Diethyl ether

Procedure:

-

Reaction Setup: In a flame-dried, round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (Nitrogen or Argon), dissolve the scopine ester precursor (1 equivalent) in anhydrous acetonitrile.

-

Reagent Addition: Introduce Methyl-d3 Bromide (typically 1.1 to 1.5 equivalents). This reagent may be supplied in a sealed ampule or as a solution. Exercise appropriate caution as it is a volatile and toxic gas. The reaction is typically performed at room temperature or with gentle heating.

-

Reaction Monitoring: Stir the mixture at room temperature for 18-72 hours.[10] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or LC-MS by observing the disappearance of the starting material. The product, being a salt, will often precipitate out of the acetonitrile solution as a solid.

-

Isolation: Upon completion, cool the reaction mixture. If a precipitate has formed, collect the solid by vacuum filtration. If no precipitate is present, the product can be precipitated by the addition of a less polar solvent, such as diethyl ether.

-

Purification: Wash the filtered solid product sequentially with cold acetonitrile and then diethyl ether to remove any unreacted starting material and impurities.

-

Drying: Dry the resulting white to off-white solid under high vacuum to afford the final product, this compound.

Section 2: Comprehensive Characterization and Quality Control

Rigorous analytical characterization is essential to confirm the identity, purity, and isotopic enrichment of the synthesized this compound. A multi-technique approach ensures the material is fit for its purpose as a high-quality internal standard.

Caption: Analytical workflow for the characterization of this compound.

2.1: Mass Spectrometry (MS) for Identity and Isotopic Purity

Mass spectrometry is the definitive technique for confirming the successful incorporation of the deuterium atoms. High-resolution mass spectrometry (HRMS) provides an accurate mass measurement, distinguishing the labeled compound from its unlabeled counterpart.

Protocol Outline (LC-MS/MS):

-

Instrumentation: A liquid chromatograph coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

-

Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent like methanol or an acetonitrile/water mixture.

-

Chromatography: Use a C18 reversed-phase column with a gradient mobile phase of acetonitrile and water (containing 0.1% formic acid for better ionization).[2]

-

MS Detection: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode, acquiring full scan data.

Expected Results: The primary objective is to observe the molecular ion [M]⁺ corresponding to the cationic portion of Tiotropium-d3. The mass difference of +3.018 Da compared to unlabeled Tiotropium confirms the incorporation of three deuterium atoms.

| Analyte | Formula of Cation (M⁺) | Theoretical m/z | Observed m/z | Isotopic Purity |

| Tiotropium | C₁₉H₂₂NO₄S₂⁺ | 392.0985 | - | - |

| Tiotropium-d3 | C₁₉H₁₉D₃NO₄S₂⁺ | 395.1173 | Within 5 ppm | ≥99% |

2.2: Nuclear Magnetic Resonance (NMR) for Structural Verification

NMR spectroscopy provides unambiguous structural confirmation and verifies the exact location of the deuterium label.

Protocol Outline:

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Sample Preparation: Dissolve an accurately weighed sample (5-10 mg) in a suitable deuterated solvent, such as DMSO-d₆ or Methanol-d₄.

-

Data Acquisition: Acquire ¹H NMR and ¹³C NMR spectra.

Expected Results:

-

¹H NMR: The spectrum should match that of unlabeled Tiotropium Bromide, with one critical exception: the complete absence of the singlet corresponding to the N-CH₃ protons.[11] The integral of the other N-CH₃ group should remain unchanged.

-

¹³C NMR: The spectrum will be consistent with the Tiotropium structure. The carbon atom attached to the deuterium atoms (N-CD₃) will appear as a multiplet (typically a triplet of triplets due to C-D coupling) and will be shifted slightly upfield compared to the N-CH₃ signal in the unlabeled standard.[12]

2.3: High-Performance Liquid Chromatography (HPLC) for Chemical Purity

HPLC with UV detection is the standard method for determining the chemical purity of the synthesized compound and quantifying any process-related impurities or degradation products.[13]

Protocol Outline (RP-HPLC):

-

Instrumentation: HPLC system with a UV detector.

-

Chromatographic Conditions: [7][14][15]

-

Column: C18 or C8, 4.6 mm x 150 mm, 5 µm.

-

Mobile Phase: An isocratic or gradient mixture of a phosphate or ammonium acetate buffer and an organic modifier like acetonitrile or methanol.

-

Flow Rate: 1.0 - 1.2 mL/min.

-

Detection Wavelength: 235-240 nm.

-

Column Temperature: 30°C.

-

-

Analysis: Inject a standard solution of known concentration. Purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks.

Acceptance Criteria:

-

Chemical Purity: ≥ 98.0%

-

Individual Impurity: Not more than 0.5%

Section 3: Application as an Internal Standard in Bioanalysis

The primary application of this compound is as an internal standard (IS) in LC-MS/MS methods for the quantification of Tiotropium in biological samples like plasma or urine.[5] Its use is critical for achieving the low limits of quantification (in the pg/mL range) required for pharmacokinetic studies.[7]

Caption: Workflow for using this compound as an internal standard.

Workflow Explanation:

-

Sample Preparation: A known amount of this compound IS is added (spiked) into every sample, calibrator, and quality control sample at the beginning of the workflow.

-

Extraction: The analyte (Tiotropium) and the IS are co-extracted from the biological matrix using techniques like Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE). Any loss during this multi-step process will affect both the analyte and the IS equally.

-

LC-MS/MS Analysis: The extracted sample is injected into the LC-MS/MS system. Tiotropium and this compound co-elute from the HPLC column but are differentiated by the mass spectrometer based on their different masses. The instrument is set to monitor specific mass transitions (Multiple Reaction Monitoring, MRM) for both the analyte and the IS.

-

Quantification: The concentration of Tiotropium in the unknown sample is determined by calculating the ratio of the analyte's peak area to the IS's peak area and comparing this ratio to a calibration curve generated from samples with known concentrations. The IS normalizes the response, correcting for any variability in sample handling or instrument performance.

Conclusion

The synthesis and rigorous characterization of this compound represent a critical enabling step in the clinical and non-clinical development of Tiotropium-based therapies. This guide outlines a robust and logical framework for its preparation and validation, emphasizing the scientific rationale behind each step. By adhering to these protocols, researchers can produce a high-quality, reliable internal standard that is essential for the accurate and precise quantification of Tiotropium in complex biological matrices, ultimately supporting the development of safe and effective medicines for patients worldwide.

References

- BenchChem. (n.d.). Isotopic Labeling of Tiotropium Bromide Impurities: An In-depth Technical Guide.

- MedChemExpress. (n.d.). This compound.

- BenchChem. (n.d.). A Comparative Guide to the Analytical Validation of Tiotropium Bromide using Tiotropium bromide EP impurity A-d6.

- Sanovel Ilaç Sanayi Ve Ticaret Anonim Şirketi. (2013). SYNTHESIS METHOD FOR PRODUCING TIOTROPIUM BROMIDE. European Patent Office. EP Patent 2552912.

- Aslan, T. et al. (2015). Methods for the synthesis of tiotropium bromide. Google Patents. US Patent 8957209B2.

- Shu-guang, J. (n.d.). Determination of tiotropium bromide and its related substances by HPLC. Semantic Scholar.

- Erkol, S. et al. (2023). Simultaneous quantification of tiotropium bromide impurities G + H in capsule formulation by LC-MS/MS. PubMed.

- BenchChem. (n.d.). A Comparative Guide to the Quantification of Tiotropium Bromide Impurity A: Linearity and Range.

- Cayman Chemical. (n.d.). Tiotropium-d3 (bromide).

- U.S. Food and Drug Administration (FDA). (2015). Clinpharm PREA for Tiotropium bromide.

- Zhang, Z. et al. (n.d.). Sensitive HPLC-ESI-MS method for the determination of tiotropium in human plasma.

- Sanovel Ilaç Sanayi Ve Ticaret Anonim Şirketi. (2013). Method for synthesis of tiotropium bromide. Google Patents. EP Patent 2552913A1.

- World Intellectual Property Organization. (2011). METHOD FOR SYNTHESIS OF TIOTROPIUM BROMIDE. Patent WO/2011/123080.

- ChemicalBook. (n.d.). Tiotropium bromide(136310-93-5) 1H NMR spectrum.

- Australian Government Department of Health. (2016). Product Information: Tiotropium bromide.

- Shah, D. et al. (2025). Rp-HPLC Method Development and Validation for The Quantification of Tiotropium Bromide and Formoterol Fumarate Dihydrate Rotacap. African Journal of Biomedical Research.

- Trivedi, R. K. et al. (n.d.). A Rapid, Stability-Indicating RP-HPLC Method for the Simultaneous Determination of Formoterol Fumarate, Tiotropium Bromide, and Ciclesonide in a Pulmonary Drug Product. PMC - PubMed Central.

- Pindelska, E. et al. (2015). Crystal structures of tiotropium bromide and its monohydrate in view of combined solid-state nuclear magnetic resonance and gauge-including projector-augmented wave studies. Journal of Pharmaceutical Sciences.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Simultaneous quantification of tiotropium bromide impurities G + H in capsule formulation by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. caymanchem.com [caymanchem.com]

- 4. tga.gov.au [tga.gov.au]

- 5. fda.gov [fda.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. SYNTHESIS METHOD FOR PRODUCING TIOTROPIUM BROMIDE - Patent 2552912 [data.epo.org]

- 9. US8957209B2 - Methods for the synthesis of tiotropium bromide - Google Patents [patents.google.com]

- 10. EP2552913A1 - Method for synthesis of tiotropium bromide - Google Patents [patents.google.com]

- 11. Tiotropium bromide(136310-93-5) 1H NMR spectrum [chemicalbook.com]

- 12. Crystal structures of tiotropium bromide and its monohydrate in view of combined solid-state nuclear magnetic resonance and gauge-including projector-augmented wave studies. | Semantic Scholar [semanticscholar.org]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. Determination of tiotropium bromide and its related substances by HPLC | Semantic Scholar [semanticscholar.org]

- 15. africanjournalofbiomedicalresearch.com [africanjournalofbiomedicalresearch.com]

An In-depth Technical Guide to Tiotropium-d3 Bromide for Advanced Bioanalytical Applications

Introduction

Tiotropium bromide is a long-acting anticholinergic bronchodilator widely utilized in the management of chronic obstructive pulmonary disease (COPD).[1][2][3] Its therapeutic effect is achieved through the antagonism of muscarinic receptors in the airway smooth muscle, leading to bronchodilation.[1][2][3][4] In the realm of drug development, pharmacokinetics, and clinical research, the precise and accurate quantification of tiotropium in biological matrices is paramount. This necessity drives the use of stable isotope-labeled internal standards, which are considered the gold standard in quantitative mass spectrometry.[5][6]

This technical guide provides a comprehensive overview of Tiotropium-d3 Bromide, a deuterated analogue of tiotropium. We will delve into its fundamental properties, the critical role of deuterated standards in achieving analytical accuracy, the mechanism of action of tiotropium, and a detailed experimental protocol for its application in a validated bioanalytical workflow. This document is intended for researchers, scientists, and drug development professionals who require robust and reliable methods for the quantification of tiotropium.

Core Physicochemical Properties of this compound

This compound is a synthetic, isotopically labeled form of Tiotropium Bromide where three hydrogen atoms on one of the N-methyl groups have been replaced with deuterium. This substitution makes it an ideal internal standard for mass spectrometry-based quantification of tiotropium.[7][8] Its physicochemical identity to the unlabeled analyte ensures it co-elutes chromatographically and experiences similar ionization and matrix effects, thereby providing the highest degree of analytical accuracy.[5][9][10]

| Property | Value | Source(s) |

| CAS Number | 1127226-56-5 | [7][11][12] |

| Molecular Formula | C₁₉H₁₉D₃BrNO₄S₂ | [11][13] |

| Molecular Weight | 475.43 g/mol | [11][13][14][15] |

| Synonyms | (1α,2β,4β,5α,7β)-7-[(2-hydroxy-2,2-di-2-thienylacetyl)oxy]-9-methyl-9-(methyl-d₃)-3-oxa-9-azoniatricyclo[3.3.1.0²,⁴]nonane, monobromide | [7] |

| Appearance | White to Off-White Solid | [13][16] |

| Purity (Isotopic) | ≥99% deuterated forms (d₁-d₃) | [7] |

| Solubility | Slightly soluble in Methanol | [7][14] |

| Storage | Hygroscopic, -20°C Freezer, Under Inert Atmosphere | [16] |

The Indispensable Role of Deuterated Standards in Mass Spectrometry

In quantitative bioanalysis, especially using Liquid Chromatography-Mass Spectrometry (LC-MS), achieving precision and accuracy is a significant challenge due to the complexity of biological matrices (e.g., plasma, urine).[5] Matrix effects, such as ion suppression or enhancement, along with variability in sample preparation and instrument response, can lead to erroneous results.[5]

The use of a stable isotope-labeled internal standard, such as this compound, is the most effective strategy to mitigate these issues.[6][17] This approach, known as stable isotope dilution, relies on a standard that is chemically identical to the analyte but has a different mass.[5]

Causality Behind the Choice:

-

Co-elution and Identical Behavior: Because the deuterated standard is chemically identical to the analyte, it behaves in the same manner during every step of the analytical process—extraction, chromatography, and ionization.[9][10]

-

Correction for Variability: Any loss of analyte during sample preparation or fluctuation in instrument signal will be mirrored by a proportional loss or fluctuation in the internal standard.[5][17]

-

Accurate Quantification: By measuring the ratio of the analyte's mass spectrometer signal to that of the known concentration of the internal standard, a highly accurate and precise quantification of the analyte can be achieved, effectively nullifying most sources of experimental error.[5][9] This makes the method self-validating and robust.

Caption: Workflow demonstrating how a deuterated internal standard corrects for variability.

Mechanism of Action: Tiotropium as a Muscarinic Antagonist

Tiotropium exerts its therapeutic effect by acting as a competitive, reversible antagonist of acetylcholine at muscarinic receptors.[3][4] While it binds to all subtypes (M1-M5), its primary action in the airways is mediated through the blockade of M3 receptors located on smooth muscle cells.[1][3][4]

-

Parasympathetic Stimulation: Acetylcholine released from vagal nerve endings binds to M3 receptors on airway smooth muscle.

-

Bronchoconstriction: This binding event triggers a signaling cascade that results in smooth muscle contraction, narrowing the airways.[4]

-

Tiotropium Blockade: When inhaled, tiotropium binds to these M3 receptors with high affinity and dissociates very slowly.[2] This prolonged receptor occupancy prevents acetylcholine from binding and inducing bronchoconstriction.[4][18]

-

Bronchodilation: The result is a long-lasting relaxation of the airway smooth muscle, leading to bronchodilation and improved airflow for up to 24 hours.[2][3]

Caption: Mechanism of action of Tiotropium as a competitive antagonist at the M3 receptor.

Experimental Protocol: Quantification of Tiotropium in Human Plasma via LC-MS/MS

This protocol describes a validated method for the sensitive quantification of tiotropium in human plasma, employing this compound as the internal standard. Such methods are crucial for pharmacokinetic studies where plasma concentrations can be extremely low (sub-pg/mL).[19][20]

Materials and Reagents

-

Tiotropium Bromide reference standard

-

This compound internal standard (IS)

-

Human plasma (with K₂EDTA anticoagulant)

-

Acetonitrile (LC-MS grade)

-

Formic Acid (LC-MS grade)

-

Water (Ultrapure, 18.2 MΩ·cm)

-

Solid Phase Extraction (SPE) cartridges (e.g., C18)

Preparation of Standards

-

Stock Solutions (1 mg/mL): Prepare separate stock solutions of Tiotropium and Tiotropium-d3 in methanol.

-

Working Solutions: Serially dilute the stock solutions to create calibration curve standards (e.g., ranging from 0.2 to 50 pg/mL) and a fixed concentration IS working solution (e.g., 100 pg/mL).[19][20]

Sample Preparation (Solid Phase Extraction)

-

Spiking: To 450 µL of plasma sample (calibrator, QC, or unknown), add 50 µL of the Tiotropium-d3 IS working solution.

-

Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.

-

Loading: Load the spiked plasma sample onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove interferences.

-

Elution: Elute the analyte and IS with 1 mL of acetonitrile.

-

Evaporation & Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.

LC-MS/MS Conditions

-

LC System: UHPLC system (e.g., Shimadzu Nexera X2).[19]

-

Column: Reversed-phase C18 column (e.g., 100 x 2.1 mm, 2.7 µm).[19]

-

Mobile Phase: A gradient of 0.1% formic acid in water (A) and acetonitrile (B).[19]

-

Flow Rate: 0.2 - 0.4 mL/min.

-

Injection Volume: 40 µL.[19]

-

Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Shimadzu LCMS-8060).[19]

-

Ionization Mode: Heated Electrospray Ionization (HESI), Positive.

-

Detection Mode: Multiple Reaction Monitoring (MRM).

Data Analysis

-

Integrate the peak areas for both the tiotropium and Tiotropium-d3 MRM transitions.

-

Calculate the peak area ratio (Tiotropium / Tiotropium-d3).

-

Construct a calibration curve by plotting the peak area ratio against the concentration of the prepared calibrators.

-

Determine the concentration of tiotropium in unknown samples by interpolating their peak area ratios from the calibration curve.

Conclusion

This compound is an essential tool for researchers and drug development professionals engaged in the study of tiotropium. Its physicochemical properties, specifically its mass difference from the parent compound, make it the ideal internal standard for quantitative bioanalysis by mass spectrometry. The use of this deuterated standard within a validated LC-MS/MS workflow, as detailed in this guide, enables the generation of highly accurate, precise, and reproducible data.[5][6] This analytical rigor is fundamental to the successful execution of pharmacokinetic, toxicokinetic, and clinical studies, ultimately ensuring data integrity and supporting regulatory compliance.

References

- Tiotropium bromide. (n.d.). In Wikipedia. Retrieved January 15, 2026.

-

A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. (n.d.). PharmaTutor. Retrieved January 15, 2026, from [Link]

-

Patsnap Synapse. (2024, July 17). What is the mechanism of Tiotropium Bromide? Retrieved January 15, 2026, from [Link]

- Cazzola, M., & Matera, M. G. (2004). Tiotropium Bromide: An Update. Pulmonary Pharmacology & Therapeutics, 17(4), 147-154.

-

Patsnap Synapse. (2024, June 14). What is Tiotropium Bromide used for? Retrieved January 15, 2026, from [Link]

-

Anapharm Europe. (n.d.). Anapharm Europe validates new LC/MS/MS bioanalytical method for Tiotropium. Retrieved January 15, 2026, from [Link]

-

Dr.Oracle. (2025, June 21). What is the mechanism of action for Spiriva (tiotropium)? Retrieved January 15, 2026, from [Link]

-

ESS Chem Co. (n.d.). This compound. Retrieved January 15, 2026, from [Link]

-

Shimadzu. (2023). Rapid, Sensitive and Direct Quantitation of Tiotropium at sub-pg/mL in Plasma using Shimadzu LCMS-8060. LabRulez. Retrieved January 15, 2026, from [Link]

-

Pharmaffiliates. (n.d.). This compound. Retrieved January 15, 2026, from [Link]

- Yilmaz, B., & Kadi, S. (2024). Simultaneous quantification of tiotropium bromide impurities G + H in capsule formulation by LC-MS/MS. European Journal of Mass Spectrometry, 30(1), 76-83.

-

ResolveMass Laboratories Inc. (2025, November 8). Deuterated Standards for LC-MS Analysis. Retrieved January 15, 2026, from [Link]

- Xu, F., et al. (2007). Highly sensitive assay for tiotropium, a quaternary ammonium, in human plasma by high-performance liquid chromatography/tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 21(11), 1755-8.

-

ResolveMass Laboratories Inc. (2025, October 30). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. Retrieved January 15, 2026, from [Link]

- Ding, L., et al. (2008). Sensitive HPLC–ESI-MS Method for the Determination of Tiotropium in Human Plasma.

-

AptoChem. (n.d.). Deuterated internal standards and bioanalysis. Retrieved January 15, 2026, from [Link]

Sources

- 1. Tiotropium bromide [medbox.iiab.me]

- 2. Tiotropium Bromide: An Update - PMC [pmc.ncbi.nlm.nih.gov]

- 3. What is Tiotropium Bromide used for? [synapse.patsnap.com]

- 4. What is the mechanism of Tiotropium Bromide? [synapse.patsnap.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. resolvemass.ca [resolvemass.ca]

- 7. caymanchem.com [caymanchem.com]

- 8. Tiotropium-d3 (bromide) | CAS 1127226-56-5 | Cayman Chemical | Biomol.com [biomol.com]

- 9. texilajournal.com [texilajournal.com]

- 10. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]

- 11. scbt.com [scbt.com]

- 12. This compound | CAS 1127226-56-5 | LGC Standards [lgcstandards.com]

- 13. esschemco.com [esschemco.com]

- 14. labsolu.ca [labsolu.ca]

- 15. pharmaffiliates.com [pharmaffiliates.com]

- 16. guidechem.com [guidechem.com]

- 17. resolvemass.ca [resolvemass.ca]

- 18. droracle.ai [droracle.ai]

- 19. lcms.labrulez.com [lcms.labrulez.com]

- 20. Highly sensitive assay for tiotropium, a quaternary ammonium, in human plasma by high-performance liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Isotopic purity and stability of Tiotropium-d3 Bromide.

An In-depth Technical Guide to the Isotopic Purity and Stability of Tiotropium-d3 Bromide

Introduction: The Quintessential Internal Standard

Tiotropium Bromide is a long-acting muscarinic antagonist pivotal in managing chronic obstructive pulmonary disease (COPD).[1] In the realm of pharmaceutical analysis, particularly in pharmacokinetic and bioequivalence studies, the quantification of such potent molecules requires methods of exceptional precision and accuracy. This is where isotopically labeled compounds, such as this compound, become indispensable.[2][3] this compound serves as an ideal internal standard for mass spectrometry-based assays, as its chemical and physical properties are nearly identical to the unlabeled analyte, yet it is distinguishable by its mass.[2]

This guide provides a comprehensive technical overview of two critical quality attributes of this compound that underpin its reliability as an internal standard: isotopic purity and chemical stability. For researchers, scientists, and drug development professionals, a thorough understanding of these parameters is not merely a matter of analytical chemistry; it is the foundation upon which the integrity of quantitative data rests. We will explore the causality behind the analytical choices for assessing these attributes and provide field-proven methodologies for their evaluation.

Part 1: Isotopic Purity Assessment

The Rationale: Why Isotopic Purity is Paramount

The function of a stable isotope-labeled internal standard (SIL-IS) is to correct for variability during sample preparation and analysis.[2] The core assumption is that the SIL-IS and the analyte behave identically. High isotopic purity is crucial because the presence of unlabeled Tiotropium (d0) within the Tiotropium-d3 (d3) standard would artificially inflate the analyte signal, leading to an underestimation of the true analyte concentration in the sample. Conversely, the presence of d1 or d2 species can contribute to the d3 signal, affecting the accuracy of the standard's concentration. Therefore, rigorous assessment and confirmation of isotopic enrichment are the first steps in validating a SIL-IS.[4]

Analytical Methodology: Mass Spectrometry

Liquid Chromatography coupled with Mass Spectrometry (LC-MS), particularly tandem mass spectrometry (LC-MS/MS), is the definitive technique for determining isotopic purity.[1][4]

-

The Principle of Separation: The mass spectrometer separates ions based on their mass-to-charge ratio (m/z). Since Tiotropium-d3 has a higher mass than its unlabeled counterpart due to the three deuterium atoms, MS can readily distinguish between them.[5]

-

The Advantage of High Resolution: High-Resolution Mass Spectrometry (HRMS), such as Time-of-Flight (TOF) or Orbitrap instruments, provides superior mass accuracy and resolution.[6][7] This allows for the clear separation of isotopic peaks and accurate measurement of their relative intensities, which is essential for calculating the percentage of each isotopic form (d0, d1, d2, d3).[6][7]

Experimental Protocol: Isotopic Purity Determination by LC-HRMS

This protocol outlines a general procedure for assessing the isotopic purity of a this compound reference standard.

1. Sample Preparation:

- Accurately weigh and dissolve this compound in a suitable solvent (e.g., methanol or a methanol/water mixture) to create a stock solution of approximately 1 mg/mL.[8]

- Prepare a working solution by diluting the stock solution to a final concentration suitable for direct infusion or LC-MS analysis (e.g., 1 µg/mL).

2. LC-MS Conditions:

- LC System: A UHPLC or HPLC system.

- Column: A reversed-phase C18 or C8 column is typically used for Tiotropium analysis.[2][9]

- Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B) is a common choice.[2]

- MS System: A high-resolution mass spectrometer.

- Ionization Mode: Electrospray Ionization (ESI) in positive mode.

- Acquisition Mode: Full scan mode over a relevant m/z range (e.g., m/z 350-450) to observe the full isotopic cluster. The target ion for Tiotropium is m/z 392.0, so Tiotropium-d3 will be at approximately m/z 395.0.[10]

3. Data Acquisition and Analysis:

- Inject the working solution into the LC-MS system.

- Obtain the mass spectrum for the Tiotropium-d3 peak.

- Identify the peaks corresponding to the unlabeled (M+0), d1 (M+1), d2 (M+2), and d3 (M+3) species.

- Integrate the peak area or intensity for each isotopic species.

- Calculate the isotopic purity using the following formula:

- % Isotopic Purity (d3) = [Intensity(d3) / (Intensity(d0) + Intensity(d1) + Intensity(d2) + Intensity(d3))] x 100

Data Presentation and Interpretation

The results of the isotopic purity analysis are compared against pre-defined acceptance criteria.

Table 1: Typical Isotopic Purity Specifications for this compound

| Parameter | Acceptance Criteria | Rationale |

|---|---|---|

| Isotopic Enrichment (d3) | ≥ 98% | Ensures minimal contribution to the unlabeled analyte signal. |

| Deuterated Forms (d1-d3) | ≥ 99% | Confirms the overall success of the deuteration synthesis.[11] |

| Chemical Purity (by HPLC) | ≥ 99% | Guarantees that the standard is free from other chemical impurities.[12] |

Part 2: Stability Profiling

The Rationale: Ensuring Integrity Over Time

The chemical stability of this compound is as critical as its isotopic purity. Degradation of the standard can lead to a decrease in its concentration, resulting in an overestimation of the analyte in unknown samples. Furthermore, degradation products could potentially cause interference in the chromatographic analysis.[13] Stability testing is performed under various environmental conditions to establish a re-test period and recommend storage conditions, in line with International Council for Harmonisation (ICH) guidelines.[14][15][16]

Stability Study Design: A Two-Pronged Approach

A comprehensive stability program involves both forced degradation and long-term studies.

-

Forced Degradation (Stress Testing): The purpose of stress testing is to deliberately degrade the molecule to understand its intrinsic stability and identify potential degradation pathways.[17][18][19] This is essential for developing a "stability-indicating" analytical method—one that can separate the intact drug from its degradation products, ensuring that a loss in the main peak can be accurately measured.[13][20] Key stress conditions include acid and base hydrolysis, oxidation, heat, and light.[18][21] For Tiotropium, the primary degradation pathway is hydrolysis of the ester linkage, yielding N-methylscopine and dithienylglycolic acid (Impurity A).[1][22]

-

Long-Term and Accelerated Stability: These studies are performed on primary batches of the material in its intended container closure system to evaluate how the quality of the substance varies over time under defined storage conditions (e.g., 25°C/60% RH for long-term, 40°C/75% RH for accelerated).[14][16]

Experimental Protocol: Forced Degradation Study

This protocol describes a typical forced degradation study for this compound. A solution of the standard (e.g., 1 mg/mL) is subjected to the following conditions.

1. Acid Hydrolysis:

- Mix the standard solution with 0.1 M HCl.[18]

- Heat at 60°C for a specified period (e.g., 2-8 hours).

- Cool, neutralize with 0.1 M NaOH, and dilute to the target concentration for analysis.

2. Base Hydrolysis:

- Mix the standard solution with 0.1 M NaOH.[18]

- Keep at room temperature for a specified period (e.g., 1-4 hours).

- Neutralize with 0.1 M HCl and dilute for analysis.

3. Oxidative Degradation:

- Mix the standard solution with 3-6% H₂O₂.[18]

- Keep at room temperature for a specified period (e.g., 24 hours).

- Dilute for analysis.

4. Thermal Degradation:

- Store the solid standard in an oven at an elevated temperature (e.g., 80°C) for a set duration (e.g., 7 days).[18]

- Separately, heat a solution of the standard.

- Prepare samples for analysis.

5. Photolytic Degradation:

- Expose the solid standard and a solution of the standard to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[18]

- A control sample should be protected from light.

- Prepare samples for analysis.

Analysis: All stressed samples, along with an unstressed control, are analyzed by a validated stability-indicating HPLC-UV or LC-MS method.[8][9][23]

Data Presentation and Interpretation

The goal is to achieve a target degradation of 5-20% to ensure the degradation pathways are adequately explored without destroying the molecule completely.[18]

Table 2: Summary of Forced Degradation Conditions and Potential Degradants

| Stress Condition | Typical Reagents/Conditions | Potential Major Degradation Products |

|---|---|---|

| Acid Hydrolysis | 0.1 M HCl, 60°C | Dithienylglycolic acid (Impurity A), N-methylscopine[1] |

| Base Hydrolysis | 0.1 M NaOH, Room Temp | Dithienylglycolic acid (Impurity A), N-methylscopine[1] |

| Oxidation | 3% H₂O₂, Room Temp | N-oxide and other oxidative products[1] |

| Thermal | 80°C (Solid & Solution) | Various, potentially including hydrolysis products |

| Photolytic | ICH Q1B Light Conditions | Photodegradants (structure elucidation may be required) |

Conclusion

The utility of this compound as an internal standard in high-stakes analytical applications is directly contingent upon its quality. This guide has delineated the two central pillars of that quality: isotopic purity and chemical stability. A robust assessment of isotopic purity, preferably using high-resolution mass spectrometry, ensures the standard does not interfere with the quantification of the unlabeled analyte. Concurrently, a comprehensive stability program, encompassing both forced degradation and long-term studies according to ICH principles, guarantees the standard's integrity throughout its lifecycle. By adhering to these rigorous evaluation protocols, researchers and scientists can employ this compound with confidence, ensuring the generation of accurate, reliable, and defensible data in drug development and beyond.

References

-

Jubilant Biosys. What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. 2022. Available from: [Link].

-

Pharmaguideline. Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline. Available from: [Link].

-

ResolveMass Laboratories Inc. Forced Degradation Testing in Pharma. 2025. Available from: [Link].

-

Pharmaceutical Outsourcing. Forced Degradation Studies: Regulatory Considerations and Implementation. 2007. Available from: [Link].

-

Apicule. Understanding Forced Degradation Studies: A Critical Step in Drug Development. Apicule. Available from: [Link].

-

International Council for Harmonisation. Q1A(R2) Stability Testing of New Drug Substances and Products. 2003. Available from: [Link].

-

European Medicines Agency. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. 2003. Available from: [Link].

-

European Medicines Agency. ICH Q1 guideline on stability testing of drug substances and drug products. 2025. Available from: [Link].

-

PubMed. Determination of the enrichment of isotopically labelled molecules by mass spectrometry. 2014. Available from: [Link].

-

Journal of Chromatographic Science. Sensitive HPLC–ESI-MS Method for the Determination of Tiotropium in Human Plasma. 2006. Available from: [Link].

-

International Council for Harmonisation. ICH Topic Q 1 A Stability Testing Guidelines: Stability Testing of New Drug Substances and Products. 1995. Available from: [Link].

-

SNS Courseware. ICH STABILITY TESTING GUIDELINES. Available from: [Link].

-

ResolveMass Laboratories Inc. Isotopic Purity Using LC-MS. 2025. Available from: [Link].

-

Almac Group. Determination of Isotopic Purity by Accurate Mass LC/MS. Available from: [Link].

-

ResearchGate. Determination of Isotopic Purity by Accurate Mass LC/MS. 2014. Available from: [Link].

-

Semantic Scholar. Determination of tiotropium bromide and its related substances by HPLC. Available from: [Link].

-

Environmental Molecular Sciences Laboratory. Isotope Ratio Mass Spectrometry. Available from: [Link].

-

International Journal of Biomedical Investigation. RP HPLC Method Development and Validation for Quantitative Estimation of Tiotropium Bromide and Oldaterol. 2018. Available from: [Link].

-

National Center for Biotechnology Information. Quantitative Determination of Related Substances in Formoterol Fumarate and Tiotropium in Tiomate Transcaps® Dry Powder Inhaler. 2018. Available from: [Link].

- Google Patents. A stable tiotropium nebuliser solution. 2016.

-

Pink Sheet. Tiotropium Bromide Inhalation Metered Spray. 2017. Available from: [Link].

-

U.S. Food and Drug Administration. Tiotropium Bromide Inhalation Powder. Available from: [Link].

-

ESS Chem Co. This compound [CAS 1127226-56-5]. Available from: [Link].

-

PubMed. Tiotropium bromide inhibits TGF-β-induced MMP production from lung fibroblasts by interfering with Smad and MAPK pathways in vitro. 2010. Available from: [Link].

-

National Center for Biotechnology Information. A Rapid, Stability-Indicating RP-HPLC Method for the Simultaneous Determination of Formoterol Fumarate, Tiotropium Bromide, and Ciclesonide in a Pulmonary Drug Product. 2013. Available from: [Link].

-

ANU Open Research. Synthesis and radiolabelling of ipratropium and tiotropium for use as PET ligands in the study of inhaled drug deposition. Available from: [Link].

-

ResearchGate. Synthesis of tiotropium bromide. 2023. Available from: [Link].

-

Vels Institute of Science, Technology and Advanced Studies. Quantitative Determination of Related Substances in Formoterol Fumarate and Tiotropium in Tiomate Transcaps® Dry Powder Inhaler. Available from: [Link].

- Google Patents. Methods for the synthesis of tiotropium bromide. 2015.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. resolvemass.ca [resolvemass.ca]

- 5. Determination of the enrichment of isotopically labelled molecules by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. almacgroup.com [almacgroup.com]

- 7. researchgate.net [researchgate.net]

- 8. Determination of tiotropium bromide and its related substances by HPLC | Semantic Scholar [semanticscholar.org]

- 9. Quantitative Determination of Related Substances in Formoterol Fumarate and Tiotropium in Tiomate Transcaps® Dry Powder Inhaler - PMC [pmc.ncbi.nlm.nih.gov]

- 10. academic.oup.com [academic.oup.com]

- 11. caymanchem.com [caymanchem.com]

- 12. esschemco.com [esschemco.com]

- 13. biopharminternational.com [biopharminternational.com]

- 14. database.ich.org [database.ich.org]

- 15. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]

- 16. pharma.gally.ch [pharma.gally.ch]

- 17. acdlabs.com [acdlabs.com]

- 18. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 19. apicule.com [apicule.com]

- 20. resolvemass.ca [resolvemass.ca]

- 21. snscourseware.org [snscourseware.org]

- 22. pdf.benchchem.com [pdf.benchchem.com]

- 23. A Rapid, Stability-Indicating RP-HPLC Method for the Simultaneous Determination of Formoterol Fumarate, Tiotropium Bromide, and Ciclesonide in a Pulmonary Drug Product - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Solubility Landscape of Tiotropium-d3 Bromide: An In-Depth Technical Guide for Researchers

Introduction: Tiotropium-d3 Bromide in the Drug Development Pipeline

This compound, a deuterated isotopologue of the long-acting muscarinic antagonist Tiotropium Bromide, serves as a critical internal standard in pharmacokinetic and metabolic studies. Its precise quantification is paramount for the robust clinical development of Tiotropium-based therapeutics for chronic obstructive pulmonary disease (COPD). A fundamental yet often overlooked parameter that underpins the success of these analytical endeavors is the compound's solubility in various organic solvents. This technical guide provides a comprehensive exploration of the solubility characteristics of this compound, offering both established data for its non-deuterated counterpart and a scientific rationale for its application to the deuterated form. Furthermore, this document details a rigorous, field-proven protocol for the experimental determination of solubility, empowering researchers to generate reliable and reproducible data.

Understanding the Molecular Determinants of this compound Solubility

This compound is a quaternary ammonium salt, a structural feature that profoundly influences its solubility profile.[1][2] The permanent positive charge on the nitrogen atom imparts a high degree of polarity to the molecule. This inherent polarity dictates its affinity for polar solvents while limiting its solubility in non-polar environments. The presence of two thiophene rings and a glycolic acid ester moiety introduces lipophilic character, creating a molecule with distinct hydrophilic and lipophilic regions. The solubility of such a molecule is a delicate balance between the energy required to overcome the crystal lattice forces and the energy released upon solvation.